molecular formula C9H8NNaO4 B12675870 Salicylic acid, 4-amino-, acetate, sodium salt CAS No. 102338-90-9

Salicylic acid, 4-amino-, acetate, sodium salt

Cat. No.: B12675870
CAS No.: 102338-90-9
M. Wt: 217.15 g/mol
InChI Key: LRGBJMGTXPCKNU-UHFFFAOYSA-M
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Description

Acetyl-pas-natrium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of para-aminosalicylic acid, which is commonly used in the treatment of tuberculosis. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-pas-natrium typically involves the acetylation of para-aminosalicylic acid. The reaction is carried out by treating para-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Acetyl-pas-natrium involves large-scale acetylation processes. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetyl-pas-natrium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out at elevated temperatures.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetyl-pas-natrium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetyl-pas-natrium involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Para-aminosalicylic acid: The parent compound of Acetyl-pas-natrium, used in the treatment of tuberculosis.

    Acetylsalicylic acid:

    N-acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.

Uniqueness

Acetyl-pas-natrium is unique due to its specific acetylation, which enhances its stability and modifies its biological activity. Unlike its parent compound, para-aminosalicylic acid, Acetyl-pas-natrium has improved pharmacokinetic properties, making it more effective in certain therapeutic applications.

Properties

CAS No.

102338-90-9

Molecular Formula

C9H8NNaO4

Molecular Weight

217.15 g/mol

IUPAC Name

sodium;2-acetyloxy-4-aminobenzoate

InChI

InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

LRGBJMGTXPCKNU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+]

Related CAS

102338-89-6 (Parent)

Origin of Product

United States

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